

# Afuresertib Hydrochloride and Immunotherapy: A Comparative Guide to Combination Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |  |  |  |  |
|----------------------|---------------------------|-----------|--|--|--|--|
| Compound Name:       | Afuresertib Hydrochloride |           |  |  |  |  |
| Cat. No.:            | B560029                   | Get Quote |  |  |  |  |

The landscape of cancer therapy is rapidly evolving, with combination strategies aiming to overcome resistance and enhance treatment efficacy. This guide provides a detailed comparison of **afuresertib hydrochloride**, a potent pan-AKT inhibitor, in combination with immunotherapy, against alternative therapeutic regimens for drug-resistant solid tumors. We delve into the experimental data, protocols, and underlying signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

# Combating Drug Resistance: Afuresertib in Combination Therapy

Afuresertib hydrochloride is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B), a key node in the PI3K/Akt signaling pathway.[1] Dysregulation of this pathway is a frequent event in tumorigenesis and is implicated in resistance to various anticancer treatments.[1] By inhibiting Akt, afuresertib aims to restore sensitivity to other therapeutic agents, including immunotherapy.

Two key clinical trials are evaluating the efficacy of afuresertib in combination with immune checkpoint inhibitors:

 Afuresertib + LAE005 (anti-PD-L1) + Nab-Paclitaxel for Triple-Negative Breast Cancer (TNBC): This Phase I/II trial (NCT05390710) is investigating the triplet combination in patients with advanced solid tumors, with a focus on TNBC.[2][3]



Afuresertib + Sintilimab (anti-PD-1) + Chemotherapy for PD-1/PD-L1 Resistant Solid
Tumors: This Phase I/II trial (NCT05383482) is evaluating a triplet combination in patients
with various solid tumors who have developed resistance to prior anti-PD-1/PD-L1 therapies.
 [4][5]

### **Quantitative Efficacy Data: A Comparative Analysis**

The following tables summarize the available quantitative data from the afuresertib combination trials and compare them with alternative therapies for similar indications.

Table 1: Efficacy of Afuresertib Combination Therapy in Drug-Resistant Triple-Negative Breast Cancer (TNBC)

| Therapeutic<br>Combinatio<br>n              | Clinical<br>Trial                    | Objective<br>Response<br>Rate (ORR) | Disease<br>Control<br>Rate (DCR) | Median Progressio n-Free Survival (PFS) | Median<br>Duration of<br>Response<br>(DOR) |
|---------------------------------------------|--------------------------------------|-------------------------------------|----------------------------------|-----------------------------------------|--------------------------------------------|
| Afuresertib +<br>LAE005 +<br>nab-paclitaxel | NCT0539071<br>0 (Phase I/II)         | 35.7%                               | 64.3%                            | 5.4 months                              | 9.26 months                                |
| Pembrolizum<br>ab +<br>Chemotherap<br>y     | KEYNOTE-<br>355 (PD-L1<br>CPS ≥10)   | 53%                                 | -                                | 9.7 months                              | -                                          |
| Pembrolizum<br>ab +<br>Chemotherap<br>y     | KEYNOTE-<br>522<br>(Neoadjuvant<br>) | 64.8% (pCR)                         | -                                | -                                       | -                                          |

pCR: Pathological Complete Response

Table 2: Efficacy of Therapies for PD-1/PD-L1 Resistant Solid Tumors



| Therapeutic<br>Combination              | Clinical Trial              | Indication                              | Objective<br>Response<br>Rate (ORR)                        | Median<br>Progression-<br>Free Survival<br>(PFS) |
|-----------------------------------------|-----------------------------|-----------------------------------------|------------------------------------------------------------|--------------------------------------------------|
| Afuresertib + Sintilimab + Chemotherapy | NCT05383482<br>(Phase I/II) | PD-1/PD-L1<br>Resistant Solid<br>Tumors | Data not yet<br>mature (Positive<br>responses<br>observed) | Data not yet<br>mature                           |
| Ipilimumab +<br>Nivolumab               | SWOG S1616                  | PD-1 Refractory<br>Melanoma             | 28%                                                        | 6-month PFS:<br>34%                              |
| Ipilimumab                              | SWOG S1616                  | PD-1 Refractory<br>Melanoma             | 9%                                                         | 6-month PFS:                                     |

### **Signaling Pathways and Mechanism of Action**

The synergy between afuresertib and immunotherapy is rooted in their complementary mechanisms of action. Afuresertib targets the PI3K/Akt pathway, which, when hyperactivated, can promote tumor cell survival and proliferation, and also contribute to an immunosuppressive tumor microenvironment. By inhibiting Akt, afuresertib can potentially enhance the efficacy of immune checkpoint inhibitors that work by unleashing the anti-tumor activity of T-cells.





Synergistic Mechanism of Afuresertib and Immunotherapy

Click to download full resolution via product page

Caption: Synergistic action of Afuresertib and anti-PD-1/PD-L1 therapy.



### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols for the key clinical trials discussed.

### NCT05390710: Afuresertib + LAE005 + Nab-Paclitaxel in TNBC

- Study Design: A multi-center, open-label, dose-escalation (Phase I) and proof-of-concept (Phase II) study.[2]
- Patient Population: Patients with advanced solid tumors (TNBC preferred) who have failed 0
  to 3 lines of standard treatment, with an ECOG performance status of 0-1.[3]
- Intervention:
  - Cohort 1: Afuresertib 100 mg PO QD + LAE005 1200 mg IV Q3W + nab-paclitaxel 125 mg/m² IV on Days 1 and 8 of a 21-day cycle.
  - Cohort 2: Afuresertib 100 mg PO QD + LAE005 1200 mg IV Q3W + nab-paclitaxel 100 mg/m² IV on Days 1 and 8 of a 21-day cycle.
  - Cohort 3: Afuresertib 125 mg PO QD + LAE005 1200 mg IV Q3W + nab-paclitaxel 100 mg/m² IV on Days 1 and 8 of a 21-day cycle.
- Primary Outcome Measures:
  - Phase I: Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D).
  - Phase II: Objective Response Rate (ORR).
- Efficacy Evaluation: Based on RECIST 1.1 criteria.[3]



# Screening & Enrollment Advanced Solid Tumors (TNBC preferred) 0-3 Prior Lines of Therapy ECOG 0-1



Click to download full resolution via product page

**Caption:** Experimental workflow for the NCT05390710 clinical trial.

### NCT05383482: Afuresertib + Sintilimab + Chemotherapy in PD-1/PD-L1 Resistant Tumors

 Study Design: A multi-center, open-label, dose-escalation (Phase I) and efficacy/safety (Phase II) study.[6]



- Patient Population: Patients with selected solid tumors (including endometrial, gastric/gastroesophageal junction, esophageal, cervical, and non-small cell lung cancer) who are resistant to prior anti-PD-1/PD-L1 therapy.[6]
- Intervention: Afuresertib in combination with sintilimab and either nab-paclitaxel or docetaxel.
   [6]
- Primary Outcome Measures:

Phase I: MTD and RP2D.

Phase II: ORR.[7]

• Efficacy Evaluation: Assessment of ORR, PFS, Overall Survival (OS), Duration of Response (DOR), and Disease Control Rate (DCR) based on tumor assessments for each of the five solid tumor types.[6]

### Conclusion

The combination of **afuresertib hydrochloride** with immunotherapy presents a promising strategy to overcome treatment resistance in various solid tumors. Preliminary data from ongoing clinical trials suggest that this approach is well-tolerated and demonstrates encouraging anti-tumor activity. As more mature data becomes available, particularly from the NCT05383482 trial, a clearer picture of the efficacy of this combination in PD-1/PD-L1 resistant tumors will emerge.

For researchers and drug development professionals, the synergistic mechanism of targeting the PI3K/Akt pathway alongside immune checkpoint blockade warrants further investigation. The detailed experimental protocols provided in this guide offer a foundation for designing future studies to explore and optimize this and other innovative combination therapies. Continued research in this area holds the potential to significantly improve outcomes for patients with difficult-to-treat cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. AACR 2024 Presentation of Laekna | Afuresertib Demonstrated Promising Treatment Benefit in Combination Therapy for Drug-resistant TNBC Patients [en.laekna.com]
- 4. Laekna Announces Significant Progress in a Triple-combination therapy (afuresertib plus Sintilimab plus nab-paclitaxel) in patients with specific solid tumors who were resistant to anti-PD-1/PD-L1 therapy and have been accepted for presentation at the 2024 Annual Global Meeting of IGCS [laekna.com]
- 5. targetedonc.com [targetedonc.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Innovent and Laekna Jointly Announce First Patient Dosed with Three-drug Combination in a Phase 1/2 Study for the Treatment of Patients with Solid Tumors Who Were Resistant to Prior Anti-PD-1/PD-L1 Therapy [prnewswire.com]
- To cite this document: BenchChem. [Afuresertib Hydrochloride and Immunotherapy: A Comparative Guide to Combination Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560029#afuresertib-hydrochloride-s-efficacy-incombination-with-immunotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com